6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is a boron-containing compound notable for its unique structural properties and potential applications in various scientific fields. With the chemical formula C9H12BNO2 and a molecular weight of 177.01 g/mol, this compound is characterized by a benzoxaborole ring system that incorporates a boron atom, providing it with distinctive chemical reactivity. The compound is classified under oxaboroles, which are cyclic compounds containing a boron atom integrated into a heterocyclic structure .
The synthesis of 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride involves several key steps:
The synthesis can also be optimized through various reaction conditions and reagents. For example, common oxidizing agents such as hydrogen peroxide and peracids can be used for oxidation reactions, while sodium borohydride or lithium aluminum hydride serve as reducing agents.
The molecular structure of 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol can be represented in terms of its key components:
6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride participates in various chemical reactions:
Common reagents for these reactions include alkyl halides and acyl chlorides under controlled conditions. The specific products formed depend on the reaction conditions and reagents employed .
The mechanism of action for 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride primarily involves its interaction with enzymatic targets. The boron atom within the structure can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This property makes it particularly valuable for designing inhibitors targeting enzymes that are challenging to inhibit using traditional organic molecules.
The compound exhibits several notable physical properties:
Key chemical properties include:
Relevant analyses such as NMR spectroscopy confirm the structural integrity and purity of synthesized compounds .
6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride has diverse applications across several scientific domains:
This compound's versatility in applications highlights its significance in ongoing research and development efforts across various scientific fields.
6-(Aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol (hereafter referred to as ADB-OH) belongs to the benzoxaborole class of antimicrobial agents, which selectively inhibit microbial aminoacyl-tRNA synthetases (aaRS). These enzymes are indispensable for protein synthesis, catalyzing the attachment of amino acids to their cognate tRNAs. ADB-OH exhibits potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, with minimum inhibitory concentrations (MIC) in the micromolar range. Unlike broad-spectrum antibiotics, ADB-OH demonstrates remarkable selectivity for mycobacterial pathogens over other bacteria and fungi, attributed to its specific targeting of leucyl-tRNA synthetase (LeuRS) [1]. The dimethyl substitution at the 3-position enhances metabolic stability and membrane permeability, contributing to its improved pharmacokinetic profile compared to earlier benzoxaboroles like tavaborole [5] [7].
ADB-OH exerts its antibacterial effect primarily through the oxaborole tRNA-trapping (OBORT) mechanism. This process involves:
Crystallographic studies of Mtb LeuRS (PDB ID: 5AGR) reveal critical interactions:
Table 1: Kinetic Parameters of ADB-OH in LeuRS Inhibition
Parameter | Mtb LeuRS | Human Cytosolic LeuRS |
---|---|---|
IC₅₀ (μM) | 0.15–0.35 | >50 |
kₒₙ (M⁻¹s⁻¹) | 2.1 × 10⁴ | Not detectable |
kₒff (s⁻¹) | 5.8 × 10⁻³ | Not detectable |
Residence Time (min) | ~120 | N/A |
ADB-OH achieves >100-fold selectivity for mycobacterial LeuRS over the human ortholog due to structural divergence in the editing domain:
Superimposition of Mtb and human LeuRS structures confirms that the 3,3-dimethyl group in ADB-OH exploits a hydrophobic niche formed by Phe341 and Met441 in Mtb LeuRS, which is absent in the human enzyme due to larger residues (Trp/Tyr). Molecular docking predicts a binding energy difference of ΔG = −8.9 kcal/mol for Mtb LeuRS versus −5.2 kcal/mol for human LeuRS, explaining the selectivity [1] [3].
Table 2: Structural Features Influencing LeuRS Selectivity
Feature | Mtb LeuRS | Human Cytosolic LeuRS |
---|---|---|
Editing Domain Entrance | Open, solvent-exposed | Covered by α-helical lid |
Key Residues at Position 337 | Thr (small, polar) | Ile (hydrophobic) |
Aminomethyl Binding Site | Asp447/Asp450 (anionic) | Gln486/Glu490 (neutral/acidic) |
Hydrophobic Pocket Volume | 128 ų | 72 ų |
The kinetics of tRNA trapping by ADB-OH involves a two-step mechanism:
Time-resolved biosensor assays (e.g., SPR) confirm a residence time of 120 minutes for the ADB-OH–tRNALeu–LeuRS ternary complex, significantly longer than tavaborole (τ = 45 min). This prolonged binding depletes tRNALeu pools within 30 minutes of exposure, reducing mycobacterial protein synthesis by >80% at 2× MIC. The 3,3-dimethyl substitution enhances adduct stability by preventing hydrolytic cleavage through steric shielding of the boron atom [1] [6].
Target engagement assays in live mycobacteria using competitive ABPP (Activity-Based Protein Profiling) demonstrate dose-dependent occupancy of LeuRS at concentrations as low as 0.5× MIC. Notably, ADB-OH retains full activity against clinical MDR-TB isolates with mutations in rpoB (rifampicin resistance) and katG (isoniazid resistance), confirming its novel mechanism [1] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7